N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the functionalization of the methyl group of 2,5-dimethylfuran through a series of reactions. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis techniques, which offer advantages such as rapid reaction times and mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohol derivatives.
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO): A compound with similar structural features, used in optical and photophysical studies.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Uniqueness
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a furan ring, a hydroxypropyl group, and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-8-6-11(10(3)19-8)13(17)4-5-15-14(18)12-7-9(2)20-16-12/h6-7,13,17H,4-5H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYDWNNGRNFVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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